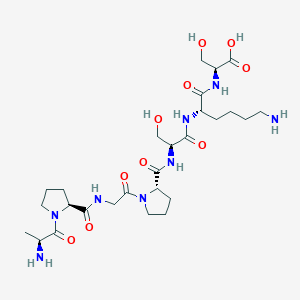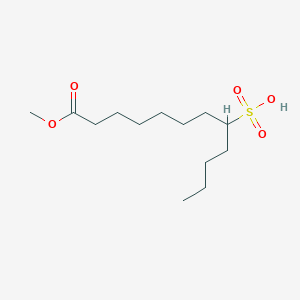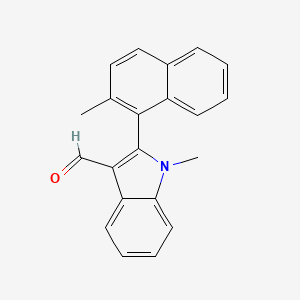
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-3-carboxaldehyde with 2-methyl-1-naphthalenyl derivatives under specific reaction conditions . Industrial production methods often utilize optimized procedures to ensure high yield and purity, involving catalysts and controlled environments to facilitate the reactions efficiently .
化学反応の分析
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .
科学的研究の応用
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Indole derivatives are studied for their roles in biological systems, including their interactions with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its biological effects .
類似化合物との比較
Compared to other indole derivatives, 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
1-Methylindole-3-carboxaldehyde: Known for its use in synthesizing various organic compounds.
Indole-3-carboxaldehyde: Widely studied for its biological activities and synthetic applications.
1H-Indole-3-carbaldehyde: Utilized in multicomponent reactions to create complex molecules.
These compounds share the indole nucleus but differ in their substituents, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
590401-49-3 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC名 |
1-methyl-2-(2-methylnaphthalen-1-yl)indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-14-11-12-15-7-3-4-8-16(15)20(14)21-18(13-23)17-9-5-6-10-19(17)22(21)2/h3-13H,1-2H3 |
InChIキー |
WIVZWRZXBCUOKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4N3C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


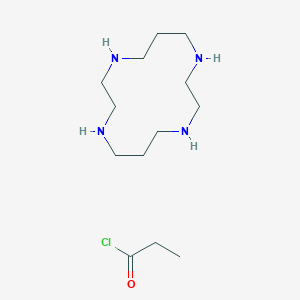
![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)
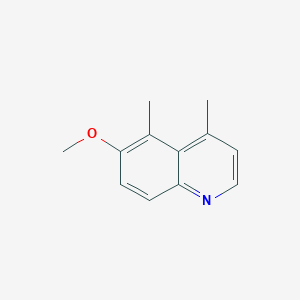
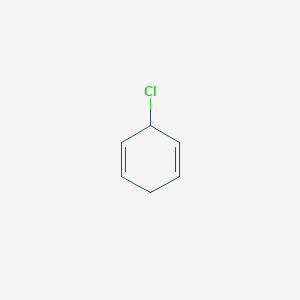
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)


![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)
![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
